5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Research on compounds with complex structures often involves multi-step synthesis processes. For instance, a related study reported the synthesis of a complex molecule through condensation, followed by cyclization and saponification processes to achieve the desired structure (Ju Liu et al., 2016). Such methodologies could be applicable in synthesizing the compound of interest, indicating the intricate steps required to assemble complex molecular architectures.
Molecular Structure Analysis
Molecular structure determination is pivotal, often involving NMR, X-ray diffraction, and mass spectrometry. For example, the structure of fluorescence dyes based on tetracyclic structures was elucidated using these techniques, revealing detailed insights into their molecular framework (Jianhong Chen et al., 2012). Similar approaches would be necessary to analyze the molecular structure of the compound .
Chemical Reactions and Properties
Chemical properties of complex molecules, including reactivity and stability, are of significant interest. Studies often explore various chemical reactions to understand the functional capabilities of these molecules. For instance, research on isoxazolo[3,4-b]pyridin derivatives detailed their synthesis and potential reaction mechanisms (Mazharuddin Khan et al., 1975). Such studies are fundamental in comprehending the chemical behavior of complex compounds.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that various heterocyclic compounds, such as Pyridothienopyrimidines and Pyridothienotriazines, have been synthesized and evaluated for their antimicrobial activities. These compounds were created through reactions involving acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides with other chemicals to yield products with potential antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anticancer and Anti-5-Lipoxygenase Agents
Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship of these compounds was discussed, highlighting the potential for developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Antituberculosis Activity
A study on substituted 2,7-Dimethylimidazo [1,2-a]Pyridine-3-Carboxamide Derivatives revealed moderate to good antituberculosis activity. This research underscores the potential of heterocyclic compounds in developing new treatments for tuberculosis, with several synthesized compounds demonstrating promising results against Mycobacterium tuberculosis (Jadhav et al., 2016).
Synthesis and Structural Elucidation
The synthesis and structural elucidation of various pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have been explored. These compounds were characterized and evaluated for their antitumor activities, showing the versatility of heterocyclic compounds in medicinal chemistry and drug design (Hafez et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-11-13(12-5-4-6-15(21)18(12)22-11)9-17(26)25-8-7-16-14(10-25)19(23-28-16)20(27)24(2)3/h4-6,22H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQNWNVDBVPHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCC4=C(C3)C(=NO4)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.